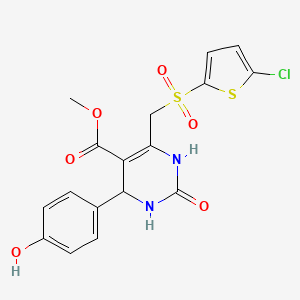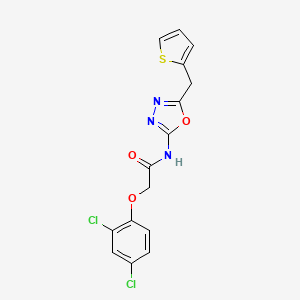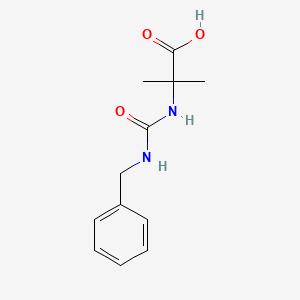![molecular formula C20H17Cl2N3O B2969676 N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-14-8](/img/structure/B2969676.png)
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a chemical compound with a complex structure . It is also known as BD1018 dihydrobromide . The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved resources.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds have been studied for their oxidation reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H20Cl2N2.2BrH and a molecular weight of 461.063 . Other physical and chemical properties are not available in the retrieved resources.科学的研究の応用
Synthesis and Structural Insights
The compound's synthesis often involves intricate chemical reactions that yield structurally complex derivatives. For example, research on pyrazole derivatives, including similar compounds, has provided insights into their potential applications due to their unique structural properties. These studies have explored the synthesis of various substituted pyrazoles and pyrazine derivatives, highlighting the versatility of these compounds in synthesizing biologically active molecules (Kascheres et al., 1991), (Akbas & Aslanoğlu, 2006).
Antimicrobial and Antifungal Activities
A significant area of application for this compound and its derivatives is in the development of antimicrobial and antifungal agents. Several studies have evaluated the antimycobacterial, antifungal, and photosynthesis-inhibiting activities of chlorinated N-phenylpyrazine-2-carboxamides. These compounds, including dichlorophenyl derivatives, have shown promising results against various strains of Mycobacterium tuberculosis and fungal species, suggesting their potential as therapeutic agents (Doležal et al., 2010), (Zítko et al., 2013).
Cannabinoid Receptor Affinity and Molecular Modeling
The compound's analogs have been investigated for their affinity towards cannabinoid receptors, providing insights into their potential therapeutic applications. Studies have focused on understanding the molecular interactions of these compounds with CB1 cannabinoid receptors, which could lead to the development of new treatments for conditions modulated by these receptors (Shim et al., 2002).
Selective Membrane Sensors
Research has also explored the use of structurally related compounds as ionophores in selective membrane sensors. These studies demonstrate the potential of such compounds in developing novel sensors for specific ions, which could have applications in various scientific and industrial fields (Ganjali et al., 2003).
将来の方向性
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . Compounds with structures similar to “N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” could potentially be synthesized and evaluated for their antibacterial activities .
作用機序
Mode of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to impact a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Related pyrrolopyrazine derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . The specific results of this compound’s action would depend on its precise mode of action and the pathways it affects.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O/c21-16-9-8-15(13-17(16)22)23-20(26)25-12-11-24-10-4-7-18(24)19(25)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDJFUWEBYWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)




![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2969602.png)
![1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2969604.png)
![N-cyclohexyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2969608.png)
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2969609.png)



![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B2969616.png)